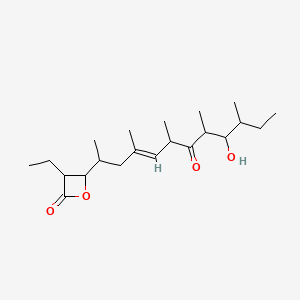

EBELACTONE B

Übersicht

Beschreibung

Ebelacton B ist eine natürlich vorkommende Verbindung, die vom Actinomyceten Streptomyces aburaviensis produziert wird . Es gehört zur Familie der β-Lactone, die durch einen viergliedrigen Lactonring gekennzeichnet sind. Ebelacton B ist bekannt für seine potente inhibitorische Aktivität gegen Esterasen, Lipasen und andere Enzyme . Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten und möglichen therapeutischen Anwendungen großes Interesse geweckt.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Ebelacton B kann durch verschiedene Ansätze synthetisiert werden. Ein bemerkenswertes Verfahren beinhaltet die Verwendung von drei Schlüsselfragmenten: einem Aldehyd, einem Allenylsilan und einem weiteren Aldehyd . Diese Fragmente werden sequentiell gekoppelt, wobei die Stereochemie durch hochspezifische Reaktionen wie Enolatmethylierungen und Hydroborierung gesteuert wird . Die letzten Schritte beinhalten die Entfernung überflüssiger Gruppen und die Bildung des β-Lactonrings .

Industrielle Produktionsverfahren

Die industrielle Produktion von Ebelacton B erfolgt in der Regel durch Fermentation mit Streptomyces aburaviensis . Die Fermentationsbrühe wird extrahiert, und die Verbindung wird mit chromatographischen Techniken gereinigt . Dieses Verfahren nutzt die natürlichen Biosynthesewege des Mikroorganismus, um Ebelacton B in beträchtlichen Mengen zu produzieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ebelacton B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ebelacton B kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktion von Ebelacton B kann Alkoholderivate ergeben.

Substitution: Der Lactonring kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren.

Reduktion: Alkoholderivate.

Substitution: Verschiedene substituierte Lactone.

Wissenschaftliche Forschungsanwendungen

Ebelacton B hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Als Modellverbindung zur Untersuchung der β-Lactonchemie und Enzyminhibition.

Biologie: Untersucht hinsichtlich seiner Rolle in der mikrobiellen Kommunikation und dem Quorum Sensing.

Industrie: Einsatz bei der Entwicklung von Enzyminhibitoren für industrielle Prozesse.

Wirkmechanismus

Ebelacton B übt seine Wirkung aus, indem es Enzyme wie Esterasen und Lipasen hemmt . Es bildet eine kovalente Bindung mit dem Serinrest am aktiven Zentrum des Enzyms, was zu einer irreversiblen Inhibition führt . Dieser Mechanismus beinhaltet die Bildung eines stabilen Acyl-Enzym-Zwischenprodukts, das das Enzym daran hindert, sein Substrat zu katalysieren .

Wissenschaftliche Forschungsanwendungen

Ebelactone B has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying β-lactone chemistry and enzyme inhibition.

Biology: Investigated for its role in microbial communication and quorum sensing.

Medicine: Potential therapeutic agent for treating diseases involving esterases and lipases.

Industry: Used in the development of enzyme inhibitors for industrial processes.

Wirkmechanismus

Ebelactone B exerts its effects by inhibiting enzymes such as esterases and lipases . It forms a covalent bond with the active site serine residue of the enzyme, leading to irreversible inhibition . This mechanism involves the formation of a stable acyl-enzyme intermediate, which prevents the enzyme from catalyzing its substrate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ebelacton A: Ein weiteres β-Lacton, das von Streptomyces aburaviensis produziert wird und eine ähnliche Enzyminhibitoraktivität aufweist.

Lipstatin: Ein β-Lacton, das für seine potente Hemmung der Pankreaslipase bekannt ist.

Hymeglusin: Ein β-Lacton, das HMG-CoA-Synthase hemmt, ein Enzym im Mevalonatweg.

Einzigartigkeit von Ebelacton B

Ebelacton B ist einzigartig aufgrund seiner spezifischen inhibitorischen Aktivität gegen eine breite Palette von Esterasen und Lipasen . Seine strukturellen Merkmale, wie das Vorhandensein mehrerer Hydroxylgruppen und eines hydrophoben Schwanzes, tragen zu seiner starken biologischen Aktivität bei . Zusätzlich unterscheidet sich seine Fähigkeit, den mTOR-Signalweg zu modulieren, von anderen β-Lactonen .

Eigenschaften

IUPAC Name |

3-ethyl-4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O4/c1-8-13(4)18(22)16(7)19(23)14(5)10-12(3)11-15(6)20-17(9-2)21(24)25-20/h10,13-18,20,22H,8-9,11H2,1-7H3/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBMQQNYLCPCHS-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(OC1=O)C(C)CC(=CC(C)C(=O)C(C)C(C(C)CC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(OC1=O)C(C)C/C(=C/C(C)C(=O)C(C)C(C(C)CC)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76808-15-6 | |

| Record name | EBELACTONE B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

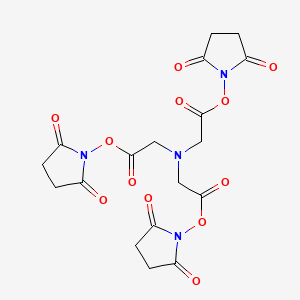

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

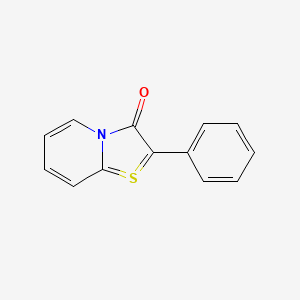

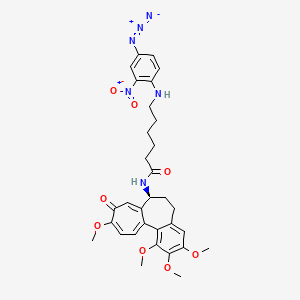

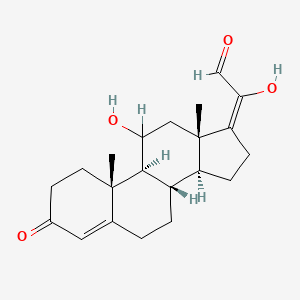

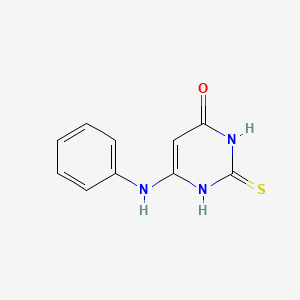

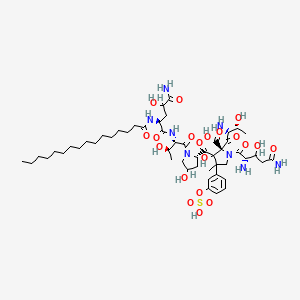

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)

![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)

![4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE](/img/structure/B1230803.png)